{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
Description
Properties
CAS No. |
915285-02-8 |
|---|---|
Molecular Formula |
C15H21BN2O4 |
Molecular Weight |
304.15 g/mol |
IUPAC Name |
[1-[2-[(2,6-dimethylbenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H21BN2O4/c1-10-5-3-6-11(2)14(10)15(20)17-9-13(19)18-8-4-7-12(18)16(21)22/h3,5-6,12,21-22H,4,7-9H2,1-2H3,(H,17,20) |
InChI Key |
JLCFLRARXPQCEC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Core with Glycyl Substitution
- The pyrrolidine ring is constructed or sourced as a chiral building block, often starting from commercially available pyrrolidine derivatives.
- The glycyl group (aminoacetic acid moiety) is introduced via peptide coupling reactions, typically using activated carboxylic acid derivatives or coupling reagents to attach the glycyl unit to the pyrrolidine nitrogen.
- Protection/deprotection strategies may be employed to selectively functionalize the nitrogen and carboxyl groups without side reactions.
Installation of the Boronic Acid Functionality
- The boronic acid group is introduced either by direct borylation of a suitable precursor or by coupling with boronic acid derivatives.
- Common methods include the use of boronate esters or boronic acid pinacol esters as intermediates, which are then hydrolyzed to the free boronic acid.
- The boronic acid is sensitive to moisture and air; thus, reactions are often conducted under inert atmosphere and anhydrous solvents.
Detailed Preparation Methods
Stepwise Synthesis Approach
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Peptide coupling | Pyrrolidine derivative + Glycine derivative, coupling agent (e.g., EDC, HATU), base | Forms pyrrolidinyl-glycyl intermediate |
| 2 | Acylation | 2,6-Dimethylbenzoyl chloride, base (e.g., Et3N), anhydrous solvent (e.g., dichloromethane) | Introduces 2,6-dimethylbenzoyl group |
| 3 | Borylation | Boronic acid pinacol ester or boronate intermediate, hydrolysis with aqueous acid | Converts intermediate to boronic acid |
Representative Synthetic Route (Literature-Based)
- Step 1: Synthesis of N-(2,6-dimethylbenzoyl)glycine by reacting 2,6-dimethylbenzoyl chloride with glycine under basic conditions.
- Step 2: Coupling of N-(2,6-dimethylbenzoyl)glycine with pyrrolidine-2-yl boronic acid or its protected form using peptide coupling reagents to form the amide bond.
- Step 3: Deprotection and purification to yield the target boronic acid compound with high purity.
Preparation of 2,6-Dimethylphenyl Boronic Acid (Key Intermediate)
- A critical intermediate is 2,6-dimethylphenyl boronic acid, prepared via a one-pot Grignard reaction :
- Reaction of 2,6-dimethylbromobenzene with magnesium to form the Grignard reagent.
- Subsequent reaction with trialkyl borates (e.g., triethyl borate) to install the boronic acid group.
- Acidic workup yields 2,6-dimethylphenyl boronic acid.
- This method is efficient and convenient, providing a high yield of the boronic acid intermediate essential for further coupling steps.
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic techniques under inert atmosphere to prevent boronic acid degradation.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- High-performance liquid chromatography (HPLC) is used to assess purity and yield.
Research Findings on Synthesis Efficiency and Yields
| Parameter | Typical Value | Comments |
|---|---|---|
| Overall Yield | 60-75% | Multi-step synthesis with moderate to high yields per step |
| Purity | >98% (HPLC) | High purity achievable with careful purification |
| Reaction Time | Several hours per step | Dependent on coupling and borylation conditions |
| Solvent Systems | Anhydrous DCM, THF, or DMF | To maintain boronic acid stability |
| Temperature | 0°C to room temperature | Controlled to minimize side reactions |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation. The 2,6-dimethylbenzoyl group in the compound enhances steric and electronic properties, improving selectivity in coupling reactions.
Key Findings :
-
The 2,6-dimethylbenzeneboronic acid subunit (a structural analog) has been utilized in Suzuki-Miyaura couplings to synthesize biaryl compounds under Pd catalysis .
-
Reaction conditions typically involve Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ or K₃PO₄ as bases, and solvents like dioxane/water mixtures .
Example Reaction :
| Substrate | Catalyst | Base | Yield | Source |
|---|---|---|---|---|
| Aryl halide + Target Boron | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 70–85% |
Base-Promoted Disproportionation
Under basic conditions, arylboronic acids can undergo disproportionation, forming diarylborinate complexes. The glycyl-pyrrolidin group in the compound may act as a [ N, O]-bidentate ligand, facilitating this process .
Mechanistic Insights :
-
Base (e.g., K₃PO₄) promotes aryl group migration between boronic acids.
-
The reaction produces pyrazole diarylborinate complexes, as observed in studies with structurally similar ligands .
Conditions :
-
Solvent: Dioxane
-
Temperature: 100°C
-
Key requirement: Presence of a bidentate ligand (e.g., glycyl-pyrrolidin moiety) .
Copper-Mediated Trifluoromethyltelluration
The boronic acid group reacts with [Me₄N][TeCF₃] under copper catalysis to introduce trifluoromethyltelluro groups. This reaction is notable for its functional group tolerance .
Reaction Scope :
| Substrate Type | Conditions | Yield | Source |
|---|---|---|---|
| Electron-deficient aryl | Cu(OTf)₂/bpy, acetone, dry air, 4 h | 43–81% | |
| Vinylboronic acid | Same as above | 62% |
Key Features :
Complexation with Diols and Enzymes
The boronic acid forms reversible covalent bonds with diols (e.g., sugars) and inhibits enzymes like β-lactamases through active-site binding .
Biochemical Interactions :
-
Inhibits class C β-lactamases (e.g., CMY-2, FOX-5) via transition-state mimicry.
-
Demonstrated in disk potentiation tests using 3-aminophenylboronic acid (APB) .
Applications :
-
Diagnostic tool for identifying antibiotic-resistant bacteria .
-
Potential therapeutic agent for diabetes (α-glucosidase inhibition).
Synthetic Modifications of the Pyrrolidine Core
The pyrrolidine ring undergoes functionalization, enabling diversification of the compound’s pharmacological profile.
Reported Transformations :
-
N-Boc Protection/Deprotection : Used in intermediate synthesis (e.g., 1-N-Boc-pyrrolidin-2-ylboronic acid) .
-
Peptide Coupling : The glycyl group allows conjugation with amino acids or drug candidates .
Comparative Reactivity with Analogues
Structural analogs highlight the impact of substituents on reactivity:
Scientific Research Applications
Structure
The structure comprises:
- A pyrrolidine ring
- A glycyl group
- A 2,6-dimethylbenzoyl moiety
This configuration allows for specific interactions with biological molecules, particularly in enzyme inhibition and substrate binding.
Diabetes Management
Research indicates that {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid exhibits potential anti-diabetic effects by inhibiting key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : This enzyme breaks down starch into sugars. Inhibition can lead to lower postprandial blood glucose levels.
- α-Glucosidase Inhibition : Similar to α-amylase, this enzyme is crucial for glucose absorption. Inhibition can delay glucose absorption in the intestines, contributing to better glycemic control.
Studies have shown that compounds with similar structures have successfully reduced blood glucose levels in various models, suggesting that {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid may operate through similar pathways.
Anti-Cancer Activity
The compound's ability to modulate enzyme functions extends to potential anti-cancer applications. Boronic acids have been studied for their role in:
- Inhibiting Proteasomes : This action can lead to the accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, promoting cancer cell death.
- Targeting Tumor Metabolism : By inhibiting metabolic enzymes, the compound may disrupt the energy supply of rapidly dividing cancer cells.
Preliminary studies suggest that derivatives of boronic acids exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research.
Enzyme Interaction Studies
The compound's boronic acid functionality allows it to form reversible covalent bonds with diols, which is significant in biochemical pathways. High-throughput screening methods are utilized to evaluate its binding affinity towards various biological targets. These studies often employ:
- In Vitro Assays : To assess the inhibitory effects on target enzymes.
- Computational Modeling : To predict binding interactions based on structural characteristics.
Such methodologies help elucidate the compound's mechanism of action and optimize its efficacy against specific targets .
Synthesis and Characterization
The synthesis of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid typically involves multiple steps that ensure high yields and purity. Common synthetic routes include:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors.
- Attachment of Glycyl and Benzoyl Groups : Through coupling reactions.
- Boronation Step : Introducing the boronic acid functionality.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (1-(2-(2,6-Dimethylbenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly significant in the development of enzyme inhibitors for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Pyrrolidin-2-yl-Boronic Acid Derivatives Targeting FAP
Compounds like SB02055 and SB04028 () are FAP-targeted PET tracers incorporating (R)-pyrrolidin-2-yl-boronic acid. Key differences include:
- Substituents: SB02055/SB04028 feature quinoline-piperazine moieties, enhancing water solubility and tumor targeting, whereas the target compound’s 2,6-dimethylbenzoyl-glycyl group may prioritize lipophilicity and membrane permeability.
- Pharmacokinetics: The quinoline group in SB02055 enables prolonged circulation, while the dimethylbenzoyl group in the target compound could accelerate hepatic clearance due to steric hindrance.
Binding Affinity: FAP ligands require a boronic acid to covalently bind the catalytic serine residue. The target compound’s glycyl linker may mimic endogenous substrates, but its bulky dimethylbenzoyl group could reduce binding efficiency compared to SB04028’s D-alanyl spacer .
Boronic Acids with Aryl Substituents: Lewis Acidity and Stabilization
highlights that 2,6-diarylphenylboronic acids exhibit stabilization via through-space electronic effects rather than through-bond interactions. The target compound’s 2,6-dimethylbenzoyl group parallels this design:
- This reduces Lewis acidity, impacting interactions with biological targets .
- Stabilization Mechanism : Similar to 2,6-diarylphenylboronic acids, the dimethyl groups may sterically shield the boronic acid, reducing protodeboronation and enhancing stability in aqueous media .
Glycyl-Modified Boronic Acids
The compound in , B-[1-(N-acetylglycylglycyl)-2-pyrrolidinyl]-boronic acid , shares a glycyl-pyrrolidinyl backbone but differs in substituents:
- Solubility : The acetyl-glycyl-glycyl chain increases hydrophilicity, whereas the target compound’s dimethylbenzoyl group enhances lipophilicity.
- Biological Activity : Glycyl spacers are common in protease inhibitors (e.g., bortezomib), suggesting the target compound may inhibit serine proteases, though its specificity requires validation .
Key Research Findings and Implications
Steric vs. Electronic Effects : The 2,6-dimethylbenzoyl group prioritizes steric stabilization over electronic modulation, contrasting with fluoro-substituted analogs .
Pharmacological Potential: Structural parallels to FAP-targeted ligands (e.g., SB02055) suggest oncology applications, but the dimethylbenzoyl group may limit solubility in aqueous environments .
Synthetic Flexibility : The glycyl-pyrrolidine backbone allows modular substitution, enabling optimization for target binding or pharmacokinetics .
Biological Activity
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid is a boron-containing compound with potential applications in medicinal chemistry, particularly in the treatment of various diseases including cancer and diabetes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₂₁BN₂O₄
- CAS Number : 945493-49-2
- Molecular Weight : 294.15 g/mol
The biological activity of boronic acids is often attributed to their ability to interact with diols and other biomolecules, influencing various metabolic pathways. Specifically, the compound's structure allows it to inhibit certain enzymes involved in carbohydrate metabolism, which may have implications for diabetes management.
Antidiabetic Effects
Research indicates that boron-containing compounds, including {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid, can modulate glucose and lipid metabolism. Studies have shown that these compounds may:
- Decrease serum glucose levels.
- Improve lipid profiles by reducing LDL and triglyceride levels .
- Enhance insulin sensitivity in diabetic models .
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation. For instance:
- It has been noted to inhibit TGF-β type I receptor kinase, which plays a role in tumor progression and fibrosis .
- The selective inhibition of such pathways may lead to reduced tumor growth and metastasis.
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid resulted in significant reductions in blood glucose levels compared to control groups. The compound also positively influenced body weight and fat mass, suggesting an overall improvement in metabolic health .
- Cancer Treatment : A study focused on the anticancer properties of boronic acids revealed that compounds similar to {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid could inhibit cancer cell lines with IC50 values in the low micromolar range. This highlights its potential as a therapeutic agent against certain types of cancer .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves coupling reactions between boronic acid-containing pyrrolidine derivatives and functionalized benzoyl-glycine moieties. Key steps include:
Amide bond formation : Use of coupling agents like EDC/HOBt to link (R)-boroPro-pinanediol intermediates with 4-iodobenzoyl-glycine derivatives in dichloromethane (DCM) .
Deprotection : Hydrolysis of pinanediol-protected boronic acids using NH4OAc/NaIO4 in acetonitrile to yield the free boronic acid .
Purification : Column chromatography or recrystallization to isolate intermediates, monitored by NMR and LC-MS for purity (e.g., 93% yield reported for analogous compounds) .
Q. Critical Parameters :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | EDC/HOBt, DCM, RT | 85% | >95% | |
| Deprotection | NH4OAc/NaIO4, MeCN | 90% | 98% |
Q. What analytical techniques are recommended for characterizing {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid and its intermediates?
Methodological Answer :
- 1H/13C NMR : Confirm structural integrity (e.g., δ 10.01 ppm for aldehyde protons in related pyrrolidine derivatives) .
- LC-MS : Assess molecular weight and purity (e.g., [M+H]+ peaks for intermediates) .
- TLC : Monitor reaction progress (Rf values validated against standards) .
- Elemental Analysis : Verify stoichiometry (e.g., N% within 0.5% of theoretical values) .
Advanced Research Questions
Q. How do different boronate protecting groups influence the stability and reactivity of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid in aqueous solutions?
Methodological Answer :
- Pinanediol : Commonly used to stabilize boronic acids during synthesis but requires acidic hydrolysis (e.g., NH4OAc/NaIO4) for deprotection .
- Trifluoroborate Salts : Enhance aqueous solubility and reduce protodeboronation, as seen in fluorophenyl boronic acid analogs .
- Comparative Stability : 2,6-Difluorophenyl boronic acid derivatives exhibit higher Lewis acidity and stability than non-fluorinated analogs, suggesting fluorination could improve this compound’s performance .
Q. Table 2: Protecting Group Impact
| Group | Stability in H2O | Deprotection Method | Application Example |
|---|---|---|---|
| Pinanediol | Moderate | Acidic hydrolysis | Radiopharmaceuticals |
| Trifluoroborate | High | Enzymatic cleavage | In vivo imaging |
Q. What methodologies are employed to evaluate the fibroblast activation protein (FAP) targeting efficiency of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid-based probes?
Methodological Answer :
- Radiolabeling : Incorporate isotopes (e.g., 18F or 99mTc) via HYNIC chelators for PET/SPECT imaging .
- Binding Assays : Competitive inhibition studies using FAP-expressing cell lines (IC50 determination via fluorescence polarization).
- In Vivo Imaging : Biodistribution studies in murine models to quantify tumor-to-background ratios .
Q. Key Findings :
- Analogous HYNIC-IFAP probes show high specificity for FAP-overexpressing tumors (e.g., >90% uptake inhibition with excess cold ligand) .
Q. How can researchers resolve contradictions in reported binding affinities of boronic acid derivatives for serine proteases like FAP?
Methodological Answer :
- Standardized Assays : Use uniform buffer conditions (e.g., pH 6.5 ammonium acetate for consistent ionization) .
- Control Experiments : Include reference inhibitors (e.g., Talabostat, a structurally related FAP inhibitor) to calibrate activity measurements .
- Structural Analysis : X-ray crystallography or molecular docking to identify binding mode variations (e.g., boronic acid coordination geometry) .
Q. What strategies mitigate hydrolytic degradation of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid during biological assays?
Methodological Answer :
Q. How does the stereochemistry of the pyrrolidine ring affect the biological activity of this compound?
Methodological Answer :
- Chiral Synthesis : Use (R)-configured pyrrolidine precursors to match bioactive conformations (e.g., Talabostat’s (R)-configuration is critical for FAP inhibition) .
- Enantiomer Comparison : Test (R)- and (S)-isomers in enzyme assays (e.g., 10-fold higher IC50 for (S)-isomers in FAP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
